L-phenylalanine isopropyl ester hydrochloride
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Overview
Description
L-phenylalanine isopropyl ester hydrochloride: is a derivative of the essential amino acid L-phenylalanine. It is commonly used in peptide synthesis and as an intermediate in organic synthesis. The compound is characterized by the presence of an ester group, which makes it more reactive compared to its parent amino acid.
Mechanism of Action
Target of Action
It is known that l-phenylalanine, a component of this compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .
Mode of Action
Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
L-phenylalanine is involved in several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and for the elevation of mood and for the suppression of appetite .
Pharmacokinetics
It is known that l-phenylalanine is an essential amino acid that is absorbed and utilized by the body .
Result of Action
L-phenylalanine is known to play a crucial role in the production of neurotransmitters, which can influence mood and cognitive functions .
Action Environment
The action, efficacy, and stability of L-phenylalanine isopropyl ester hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
L-phenylalanine isopropyl ester hydrochloride, like its parent compound L-phenylalanine, is expected to interact with a variety of enzymes, proteins, and other biomolecules. L-phenylalanine is known to be a precursor for tyrosine, a critical component in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may also interact with the same or similar biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. Given its structural similarity to L-phenylalanine, it may influence cell function in similar ways. For instance, L-phenylalanine is known to play a role in promoting mental alertness, memory, mood elevation, and appetite suppression
Molecular Mechanism
L-phenylalanine is known to act as an antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor . It’s possible that this compound may have similar interactions at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on L-phenylalanine production in E. coli have shown changes in metabolic activities during the fermentation process . Similar studies could be conducted with this compound to understand its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies have suggested that L-phenylalanine can improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as L-phenylalanine. L-phenylalanine is known to be part of the shikimate and L-phenylalanine branch pathways, which are critical for the production of aromatic compounds .
Transport and Distribution
L-phenylalanine is known to be transported by L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids . It’s possible that this compound may be transported and distributed in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-phenylalanine isopropyl ester hydrochloride can be synthesized through esterification of L-phenylalanine with isopropanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: L-phenylalanine isopropyl ester hydrochloride can undergo hydrolysis in the presence of water, yielding L-phenylalanine and isopropanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Hydrolysis: L-phenylalanine and isopropanol.
Oxidation: Phenylpyruvic acid or benzaldehyde.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: L-phenylalanine isopropyl ester hydrochloride is used in peptide synthesis as a protecting group for the amino group, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: In biological research, it serves as a substrate for studying enzyme kinetics and specificity, particularly for esterases and proteases.
Medicine: The compound is explored for its potential in drug delivery systems, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals, acting as an intermediate in the production of more complex molecules.
Comparison with Similar Compounds
- L-phenylalanine methyl ester hydrochloride
- L-phenylalanine ethyl ester hydrochloride
- L-phenylalanine benzyl ester hydrochloride
Comparison: L-phenylalanine isopropyl ester hydrochloride is unique due to its isopropyl ester group, which provides a balance between hydrophobicity and reactivity. Compared to its methyl and ethyl counterparts, it offers better solubility in organic solvents and a slightly different reactivity profile, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCNDSZTRKDQH-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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